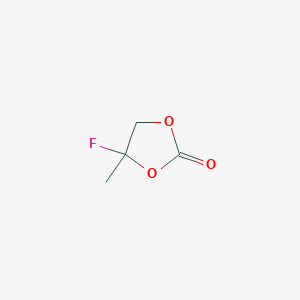

4-Fluoro-4-methyl-1,3-dioxolan-2-one

Description

Properties

CAS No. |

114435-07-3 |

|---|---|

Molecular Formula |

C4H5FO3 |

Molecular Weight |

120.08 g/mol |

IUPAC Name |

4-fluoro-4-methyl-1,3-dioxolan-2-one |

InChI |

InChI=1S/C4H5FO3/c1-4(5)2-7-3(6)8-4/h2H2,1H3 |

InChI Key |

PYKQXOJJRYRIHH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(=O)O1)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Setup

The process described in JP5351456B2 employs a two-electrode system with a glassy carbon anode and nickel cathode immersed in a potassium fluoride-hydrogen fluoride (KF-nHF, n = 8–10) electrolyte. The substrate, 4-methyl-1,3-dioxolan-2-one, is introduced into the electrolyte solution at concentrations ranging from 0.1 to 0.5 M. Fluorination proceeds via anodic oxidation, where fluoride ions (F⁻) generated at the electrode surface abstract a hydrogen atom from the methyl group, followed by fluorine incorporation. The reaction is conducted at temperatures between -40°C and 0°C to minimize side reactions such as ring-opening or over-fluorination.

Optimized Process Parameters

Key variables influencing yield and selectivity include temperature, current density, and electrolyte composition. Data from operational examples in the patent literature reveal the following optimized conditions:

Under these conditions, the patent reports yields of 72–78% with a purity exceeding 95% after distillation. The product is isolated via fractional distillation under reduced pressure (20–30 mmHg), with a boiling point of 249.5°C at atmospheric pressure.

Alternative Synthetic Approaches and Limitations

While electrolytic fluorination dominates industrial production, exploratory studies have investigated nucleophilic fluorination agents. However, these methods face significant challenges:

Nucleophilic Fluorination Trials

Attempts using KF in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–120°C) resulted in <15% yield due to competing hydrolysis of the carbonate ring. The electron-withdrawing nature of the carbonyl group deactivates the methyl position toward SN2 mechanisms, rendering conventional fluorination agents ineffective.

Gas-Phase Fluorination

Preliminary experiments with elemental fluorine (F₂) diluted in nitrogen (1:10 v/v) at 25°C produced complex mixtures containing <5% target compound, alongside perfluorinated byproducts and decomposed fragments. This underscores the necessity for controlled electrochemical activation to achieve mono-fluorination.

Analytical Characterization and Quality Control

Post-synthesis analysis employs a combination of spectroscopic and chromatographic techniques to verify structure and purity:

Spectroscopic Data

Purity Assessment

GC-MS analysis under the following conditions confirms purity >98%:

- Column: DB-5ms (30 m × 0.25 mm × 0.25 μm)

- Oven Program: 50°C (2 min) → 10°C/min → 250°C (5 min)

- Retention Time: 12.7 min.

Industrial-Scale Production Challenges

Scaling the electrolytic process introduces complexities:

Electrode Degradation

Glassy carbon anodes exhibit pitting corrosion after 50–60 cycles, necessitating replacement. Nickel cathodes demonstrate better longevity (>200 cycles).

Electrolyte Regeneration

Continuous operation requires HF replenishment to maintain n = 8–10. On-site distillation units recover KF for reuse, achieving 92–95% recycling efficiency.

Emerging Applications Driving Synthesis Innovations

Recent interest in fluorinated electrolytes for lithium-ion batteries has spurred methodological refinements:

Microfluidic Electrolysis

Pilot-scale studies using microchannel reactors (50 μm width) report 88% yield at -15°C with residence times <30 minutes, attributed to enhanced mass transfer.

Non-Aqueous Electrolytes

Replacing HF with ionic liquids (e.g., [EMIM][BF₄]) reduces corrosion but lowers fluorination efficiency to 45–50%.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4-methyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-Fluoro-4-methyl-1,3-dioxolan-2-one has several scientific research applications:

Mechanism of Action

The primary mechanism by which 4-Fluoro-4-methyl-1,3-dioxolan-2-one exerts its effects is through the formation of a stable solid electrolyte interphase (SEI) layer on the anode of lithium-ion batteries. This layer prevents further decomposition of the electrolyte and enhances the cycling efficiency and discharge capacity retention of the battery . The molecular targets involved include the anode surface and the electrolyte components, which interact to form the SEI layer .

Comparison with Similar Compounds

Data Tables

Table 1: Molecular Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| This compound | C₄H₅FO₃ | 120.08 (calculated) | N/A | N/A |

| FEC | C₃H₃FO₃ | 106.05 | ~35 | 220 (decomposes) |

| 4-Methyl-1,3-dioxolan-2-one | C₄H₆O₃ | 102.09 | -20 | 220 |

Table 2: Electrochemical Performance

| Compound | Conductivity (mS/cm) | SEI Stability | Thermal Decomposition (°C) |

|---|---|---|---|

| This compound | N/A | High (inferred) | >200 (estimated) |

| FEC | 8.5 | Moderate | 60–100 |

Q & A

Q. What analytical approaches detect trace impurities in synthesized batches?

- Methodological Answer :

- LC-HRMS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI-MS in positive/negative ion modes for high-sensitivity impurity profiling.

- Headspace GC-MS : Screen for volatile byproducts (e.g., residual fluorinated solvents) with a DB-624 column (30 m × 0.32 mm ID).

- ICP-MS : Quantify heavy metal contaminants (e.g., Pd from catalysts) at ppb levels.

Ecological & Regulatory Compliance

Q. How to assess environmental mobility and soil adsorption potential?

- Methodological Answer :

- Batch Sorption Studies : Measure (distribution coefficient) using OECD 106 guidelines with representative soil types (e.g., loam, clay).

- Column Leaching Tests : Simulate rainfall conditions to evaluate groundwater contamination risks .

- QSAR Modeling : Predict log values using EPI Suite or similar tools based on molecular descriptors.

Q. What documentation is required for REACH compliance in academic research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.